(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
CAS No.: 303146-01-2
Cat. No.: VC7274930
Molecular Formula: C12H12N6O2
Molecular Weight: 272.268
* For research use only. Not for human or veterinary use.
![(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide - 303146-01-2](/images/structure/VC7274930.png)
Specification
CAS No. | 303146-01-2 |
---|---|
Molecular Formula | C12H12N6O2 |
Molecular Weight | 272.268 |
IUPAC Name | N-methoxy-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |
Standard InChI | InChI=1S/C12H12N6O2/c1-8-3-4-10(20-8)9-5-6-13-12-16-11(17-18(9)12)14-7-15-19-2/h3-7H,1-2H3,(H,14,15,17) |
Standard InChI Key | VJWFUQPLGOMLTG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CNOC |
Introduction
Chemical Identity and Structural Analysis
The compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic system of triazole and pyrimidine rings. Key structural features include:
-
Triazolo[1,5-a]pyrimidine backbone: A seven-membered fused ring system with nitrogen atoms at positions 1, 2, 4, and 5.
-
7-(5-Methylfuran-2-yl) substituent: A furan ring with a methyl group at position 5 attached to the pyrimidine moiety.
-
(E)-Methanimidamide group: An imino group (-N=CH-) with methoxy (-OCH₃) and tertiary amine substituents.
Molecular Formula: Hypothesized as C₁₃H₁₄N₆O₂ based on structural analogs .
Molecular Weight: Estimated ~294.3 g/mol.
Stereochemistry: The (E)-configuration indicates trans spatial arrangement of the methoxy and triazolopyrimidine groups across the imine double bond .
Synthesis and Structural Analogues
While no explicit synthesis route for this compound is documented, analogous triazolopyrimidines are typically synthesized via:
Cyclocondensation Reactions
Triazolopyrimidine cores are formed by reacting aminotriazoles with β-diketones or α,β-unsaturated ketones under acidic conditions . For example:
-
Formation of triazolopyrimidine:
-
Introduction of furan substituent: Electrophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) attaches the 5-methylfuran group .
Methanimidamide Functionalization
Methanimidamide groups are introduced via:
-
Condensation with methyl imidate: Reaction of primary amines with methyl imidates under basic conditions .
-
Oxime formation: Methoxyamine reacting with aldehydes followed by oxidation .
Physicochemical Properties
Data extrapolated from structurally similar compounds :
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.45 (d, J=3.1 Hz, 1H, furan), 6.35 (d, J=3.1 Hz, 1H, furan), 3.85 (s, 3H, OCH₃) .
Biological Activity and Applications
Triazolopyrimidines are explored for fungicidal and kinase-modulating activities:
Kinase Inhibition
Triazolopyrimidines with methanimidamide groups show ATP-competitive kinase inhibition :
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume